molecular formula C49H54N8O8 B15157144 methyl N-[2-[2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate

methyl N-[2-[2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate

Cat. No.: B15157144
M. Wt: 883.0 g/mol
InChI Key: FHCUMDQMBHQXKK-UHFFFAOYSA-N
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Description

Methyl N-[2-[2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate is a useful research compound. Its molecular formula is C49H54N8O8 and its molecular weight is 883.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl N-[2-[2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate (referred to as Compound A) is a complex organic molecule with potential biological activities that have garnered attention in pharmaceutical research.

Molecular Formula: C₁₃₁H₁₈₃N₃O₁₉
Molecular Weight: 1873.7 g/mol
IUPAC Name: The full IUPAC name is extensive due to the compound's complexity and includes multiple functional groups such as imidazole and pyrrolidine derivatives.

Biological Activity Overview

Compound A has been evaluated for various biological activities including:

  • Antiviral Activity
    • Research indicates that similar compounds exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, non-nucleoside structured compounds have shown effectiveness against viruses like Respiratory Syncytial Virus (RSV) through mechanisms that involve fusion inhibition with host cell membranes .
  • Anticancer Potential
    • Preliminary studies suggest that compounds with similar structural motifs may possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest in malignant cells.
  • Enzyme Inhibition
    • Compounds featuring carbamate groups are known to interact with various enzymes. For example, they may act as inhibitors of acetylcholinesterase or other key metabolic enzymes involved in disease pathways.

Case Studies and Research Findings

Several studies have focused on the biological implications of structurally related compounds:

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound BAntiviralInhibition of viral fusion
Compound CAnticancerInduction of apoptosis in cancer cells
Compound DEnzyme InhibitionInhibition of acetylcholinesterase

The proposed mechanisms for the biological activities of Compound A include:

  • Inhibition of Viral Entry: Similar compounds have been shown to block the entry of viruses into host cells by altering membrane dynamics.
  • Cytotoxic Effects: The presence of specific functional groups may lead to increased reactive oxygen species (ROS) production within cancer cells, triggering apoptotic pathways.

Properties

Molecular Formula

C49H54N8O8

Molecular Weight

883.0 g/mol

IUPAC Name

methyl N-[2-[2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate

InChI

InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)

InChI Key

FHCUMDQMBHQXKK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC

Origin of Product

United States

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